ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
Description
The compound ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate features a fused triazolo-pyrimidinone core substituted with a 3-methoxyphenyl group at position 3. The structure includes an acetamido-benzoate ester side chain, which may influence solubility and biological interactions.
Properties
IUPAC Name |
ethyl 2-[[2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O5/c1-3-33-22(31)16-9-4-5-10-17(16)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)14-7-6-8-15(11-14)32-2/h4-11,13H,3,12H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXMUWWGLWPPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit lsd1, a histone demethylase involved in gene expression.
Mode of Action
It is known that the compound is a broad-spectrum ultraviolet (uv) absorber, capable of absorbing both uva and uvb radiation. It has two absorption peaks, located at wavelengths of 310 and 340 nanometers.
Biochemical Pathways
Its uv-absorbing properties suggest that it may play a role in protecting cells from uv-induced damage.
Result of Action
The compound’s UV-absorbing properties suggest that it may protect cells from UV-induced damage. This could potentially prevent DNA damage and the formation of cancerous cells.
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors. For instance, its UV-absorbing properties may be more effective in environments with high UV radiation. More research is needed to fully understand these interactions.
Biological Activity
Ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR) derived from various studies.
Chemical Structure
The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities. The structural components include:
- Triazole ring : Contributes to the bioactivity and binding interactions with biological targets.
- Pyrimidine moiety : Often associated with nucleic acid interactions and enzyme inhibition.
- Methoxyphenyl group : Enhances lipophilicity and may influence cellular uptake.
Anticancer Properties
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The compound was evaluated in vitro against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
Cytotoxicity Data:
The IC50 values indicate that this compound demonstrates potent activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin.
The mechanism by which this compound exerts its anticancer effects is likely multifaceted:
- Enzyme Inhibition : The triazole moiety has been implicated in inhibiting key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Studies suggest that compounds with similar structures can activate apoptotic pathways in cancer cells.
- Target Interaction : Molecular docking studies have shown favorable interactions with targets such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), suggesting a potential pathway for therapeutic application.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituents on the phenyl ring : Variations in substituents can significantly alter potency. For instance, the presence of lipophilic groups enhances cellular membrane permeability.
- Positioning of the triazole : The position of the triazole relative to other functional groups influences binding affinity to target proteins.
Case Studies
Several case studies have explored the efficacy of related compounds in preclinical models:
- Study on MCF-7 Cells : A derivative with a similar scaffold showed an IC50 of 19.4 μM against MCF-7 cells, indicating strong anticancer potential and a need for further exploration into structural modifications to enhance efficacy .
- Molecular Docking Analysis : Another study demonstrated that derivatives exhibited binding energies indicative of strong interactions with EGFR, which could translate into effective inhibition of tumor growth .
Comparison with Similar Compounds
Structural and Functional Insights
- Triazolo vs. Pyrazolo/Thiazolo Cores : The triazolo group in the target compound may confer distinct electronic properties compared to sulfur-containing thiazolo or oxygenated oxazolo analogs. This could affect binding affinity in biological systems.
- Role of Methoxy Groups: The 3-methoxyphenyl substituent may improve solubility compared to nonpolar groups (e.g., phenyl in ), though steric effects could hinder crystallization.
Q & A
Q. What are the critical steps in synthesizing ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate, and how can purity be ensured?
Methodological Answer: Synthesis typically involves:
Triazolopyrimidine Core Formation : Cyclocondensation of substituted amidines with hydrazines under reflux in ethanol or DMF at 80–100°C .
Acetamido Linkage Introduction : Coupling the triazolopyrimidine intermediate with 2-aminobenzoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM or THF .
Esterification : Reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the ethyl ester .
Purity Assurance :
- Monitor reactions via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient).
- Purify via column chromatography (silica gel, 60–120 mesh) or recrystallization (ethanol/water) .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR :
- ¹H/¹³C NMR : Assign methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), triazole (δ 8.1–8.5 ppm), and benzoate ester (δ 4.3–4.5 ppm for CH₂CH₃) .
- 2D NMR (HSQC, HMBC) : Confirm connectivity between the triazole, pyrimidine, and acetamido groups .
- IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H bending (amide I/II bands at ~1550–1650 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, proteases). Focus on the triazolopyrimidine core’s π-π stacking and hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- SAR Analysis : Modify substituents (e.g., methoxyphenyl vs. fluorophenyl) and evaluate ΔG binding to prioritize synthetic targets .
Q. How to resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?
Methodological Answer:
- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffer) .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to rule out rapid degradation as a cause of false negatives .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Q. What strategies mitigate regioselectivity challenges during triazole ring formation?
Methodological Answer:
- Catalytic Control : Use Cu(I)-azide-alkyne cycloaddition (CuAAC) to favor 1,4-regioisomers over undesired 1,5-products .
- Steric Guidance : Introduce bulky substituents (e.g., 3-methoxyphenyl) to direct cyclization .
- Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to detect intermediate tautomers and adjust conditions dynamically .
Key Challenges and Solutions
4.1 Challenge: Low Solubility in Aqueous Media
Solution :
- Introduce polar groups (e.g., PEG linkers) during esterification .
- Formulate as a prodrug (e.g., hydrolyze ester to carboxylic acid in vivo) .
4.2 Challenge: Off-Target Effects in Cell-Based Assays
Solution :
- Use CRISPR-edited cell lines lacking the target enzyme to establish selectivity .
- Perform phosphoproteomics to map kinase inhibition profiles .
Future Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
